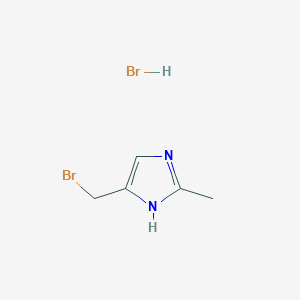

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromomethyl compounds are generally used as synthetic building blocks in organic chemistry . They are often used in the synthesis of more complex molecules. For example, (Bromomethyl)cyclopropane is a cyclopropane derivative that can be used as a synthetic building block for the introduction of the cyclopropylmethyl group .

Synthesis Analysis

Bromomethyl compounds can be synthesized from various reactions. For instance, new enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .Molecular Structure Analysis

The structure of bromomethyl compounds can be investigated by various techniques such as 1Н and 13С NMR spectroscopy and X-ray structural analysis .Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions. For example, allylic bromination is a common reaction involving bromomethyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can be determined using various techniques. For example, properties such as hardness, topography, and hydrophilicity can be measured using high-throughput material research .Wissenschaftliche Forschungsanwendungen

CO2 Capture Applications

Ionic liquids derived from imidazole, such as the one obtained from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide followed by anion exchange, demonstrate efficient CO2 capture capabilities. This novel ionic liquid can reversibly sequester CO2 as a carbamate salt, showing potential for environmentally friendly CO2 capture technologies. Its efficiency is comparable to commercial amine sequestering agents, with the added advantages of being nonvolatile and not requiring water to function (Bates, Davis, Mayton, & Ntai, 2002).

Catalytic Applications in Organic Synthesis

Imidazole derivatives have been employed as key reagents in the synthesis of various heterocyclic compounds, demonstrating their utility in organic synthesis. For instance, the cyclic imidate derived from 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide facilitates the synthesis of benzazoles and quinazolinones under mild conditions. This reagent is particularly valuable for its ability to undergo condensation reactions that enable further chemical elaborations, such as annulation reactions (Fantin, Fogagnolo, Medici, & Pedrini, 1993).

Material Science Applications

The structural characteristics of imidazole and its derivatives make them suitable for applications in material science. Imidazopyridines, for instance, are recognized for their wide range of applications in medicinal chemistry due to their "drug prejudice" scaffold, but they also hold potential in material science owing to their structural features. The synthesis of these moieties from readily available chemicals is desirable because of their significant utility across various branches of chemistry (Bagdi, Santra, Monir, & Hajra, 2015).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Benzimidazoles, featuring the imidazole unit, exhibit above-room-temperature ferroelectricity and antiferroelectricity. This is attributed to the imidazole unit's amphoteric nature, which allows for the bistable electric polarity of these molecules through proton tautomerization. The high electric polarization observed at room temperature, along with the thermal robustness of certain derivatives, highlights the potential of imidazole-based compounds for lead- and rare-metal-free ferroelectric devices (Horiuchi, Kagawa, Hatahara, Kobayashi, Kumai, Murakami, & Tokura, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2-methyl-1H-imidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUNMJHREFNVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-2-methyl-1H-imidazole hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)